molecular formula C11H21NO2 B11900526 Methyl 3-(Azepan-1-yl)butanoate

Methyl 3-(Azepan-1-yl)butanoate

Cat. No.: B11900526
M. Wt: 199.29 g/mol
InChI Key: SDHJSSYHXWOAEL-UHFFFAOYSA-N
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Description

Methyl 3-(Azepan-1-yl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a seven-membered azepane ring attached to a butanoate ester, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Azepan-1-yl)butanoate typically involves the esterification of 3-(Azepan-1-yl)butanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the efficient production of the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Azepan-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(Azepan-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(Azepan-1-yl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(Azepan-1-yl)butanoate is unique due to the presence of the seven-membered azepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters and makes it a valuable compound in various research applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 3-(azepan-1-yl)butanoate

InChI

InChI=1S/C11H21NO2/c1-10(9-11(13)14-2)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3

InChI Key

SDHJSSYHXWOAEL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1CCCCCC1

Origin of Product

United States

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